molecular formula C23H39N6O7PSi B237311 2'-Tbdms-dmfg CAS No. 126922-67-6

2'-Tbdms-dmfg

Cat. No. B237311
CAS RN: 126922-67-6
M. Wt: 570.7 g/mol
InChI Key: XPWZMBJMSZSSNC-SQTPBEOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Tbdms-dmfg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical synthesis. This compound is a derivative of 2'-deoxyguanosine, which is a nucleoside found in DNA.

Mechanism of Action

The mechanism of action of 2'-Tbdms-dmfg involves the inhibition of DNA polymerase activity. This inhibition occurs due to the incorporation of 2'-Tbdms-dmfg into the growing DNA chain, which leads to the termination of DNA synthesis. The incorporation of 2'-Tbdms-dmfg into the DNA chain is facilitated by the Tbdms group, which protects the 5'-hydroxyl group of 2'-deoxyguanosine from further reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Tbdms-dmfg are primarily related to its inhibition of DNA polymerase activity. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, the incorporation of 2'-Tbdms-dmfg into the DNA chain can also lead to the formation of DNA adducts, which can cause DNA damage and mutations.

Advantages and Limitations for Lab Experiments

The advantages of using 2'-Tbdms-dmfg in lab experiments include its high purity, stability, and ease of synthesis. In addition, the Tbdms group can be easily removed under mild conditions, which allows for the preparation of various nucleoside analogs. The limitations of using 2'-Tbdms-dmfg in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 2'-Tbdms-dmfg. One direction is the development of novel nucleoside analogs based on 2'-Tbdms-dmfg for the treatment of viral infections and cancer. Another direction is the investigation of the potential DNA damage and mutagenicity caused by the incorporation of 2'-Tbdms-dmfg into the DNA chain. Furthermore, the use of 2'-Tbdms-dmfg in chemical synthesis and catalysis is an area that requires further exploration.

Synthesis Methods

The synthesis of 2'-Tbdms-dmfg involves the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a tert-butyldimethylsilyl (Tbdms) group, followed by the reaction of the 3'-hydroxyl group with dimethylformamide glycolate (dmfg) in the presence of a catalyst. This reaction results in the formation of 2'-Tbdms-dmfg, which can be purified by column chromatography.

Scientific Research Applications

2'-Tbdms-dmfg has been extensively used in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, 2'-Tbdms-dmfg can also be used as a building block for the synthesis of various nucleoside analogs, which have applications in antiviral and antitumor therapies.

properties

CAS RN

126922-67-6

Product Name

2'-Tbdms-dmfg

Molecular Formula

C23H39N6O7PSi

Molecular Weight

570.7 g/mol

IUPAC Name

[(E)-but-2-enyl] [(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C23H39N6O7PSi/c1-9-10-11-33-37(31,32)34-13-17-18(30)19(36-38(7,8)23(2,3)4)21(35-17)29-15-25-16-12-24-22(27-20(16)29)26-14-28(5)6/h9-10,12,14-15,17-19,21,30H,11,13H2,1-8H3,(H,31,32)/b10-9+,26-14+/t17-,18-,19-,21-/m1/s1

InChI Key

XPWZMBJMSZSSNC-SQTPBEOXSA-N

Isomeric SMILES

C/C=C/COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O

SMILES

CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O

synonyms

2'-TBDMS-DMFG
n-butyl 2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3,',5'-cyclic phosphate

Origin of Product

United States

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